molecular formula C9H11N3O3 B2721231 Tert-butyl N-(5-cyano-1,2-oxazol-3-yl)carbamate CAS No. 1891347-53-7

Tert-butyl N-(5-cyano-1,2-oxazol-3-yl)carbamate

Cat. No. B2721231
CAS RN: 1891347-53-7
M. Wt: 209.205
InChI Key: DBBAORSTNSIMEQ-UHFFFAOYSA-N
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Description

Tert-butyl N-(5-cyano-1,2-oxazol-3-yl)carbamate is a chemical compound with the molecular formula C9H11N3O3 . It contains a total of 26 bonds, including 15 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 1 triple bond, 5 aromatic bonds, 1 five-membered ring, 1 (thio-) carbamate (aromatic), 1 nitrile (aromatic), and 1 Isoxazole .


Synthesis Analysis

The synthesis of oxazolines, which includes Tert-butyl N-(5-cyano-1,2-oxazol-3-yl)carbamate, has been a subject of numerous investigations . Various synthetic protocols of oxazolines have been developed based on the substrates involved, such as amino alcohols, carboxylic acids, carbonyl compounds, and alkenes .


Molecular Structure Analysis

The molecular structure of Tert-butyl N-(5-cyano-1,2-oxazol-3-yl)carbamate includes a five-membered ring, a (thio-) carbamate (aromatic), a nitrile (aromatic), and an Isoxazole . It also contains 1 double bond and 1 triple bond .

Scientific Research Applications

Structural Analysis and Isostructural Family

Tert-butyl derivatives have been extensively studied for their structural properties. For instance, tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and tert-butyl (5-iodopenta-2,4-diyn-1-yl)carbamate are new members of an isostructural family of compounds. These compounds are linked via a bifurcated N—H⋯O hydrogen bond and C—X⋯O halogen bond involving the same carbonyl group, showcasing their potential in forming stable structures for further applications (Baillargeon et al., 2017).

Synthesis of Carbocyclic Analogues

Another significant application is in the synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. The compound tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate serves as a crucial intermediate for the enantioselective synthesis of these analogues. Its crystal structure confirms the relative substitution of the cyclopentane ring, which is instrumental in developing nucleotide analogues for therapeutic applications (Ober et al., 2004).

Organic Synthesis and Catalysis

In the realm of organic synthesis, tert-butyl derivatives are used as intermediates and catalysts. For example, Indium(III) bromide and chloride have been reported to efficiently catalyze the N-tert-butoxycarbonylation of amines with (Boc)2O under solvent-free conditions, leading to various N-tert-butyl-carbamates in excellent yields. This method is chemoselective, highlighting the compound's utility in synthesizing protected amines without side reactions (Chankeshwara & Chakraborti, 2006).

Material Science and Sensory Materials

Tert-butyl derivatives have also found applications in materials science, particularly in developing sensory materials. For instance, benzothizole modified carbazole derivatives with tert-butyl groups have been used to create strong blue emissive nanofibers capable of detecting volatile acid vapors. The presence of tert-butyl groups plays a crucial role in gel formation and the efficient adsorption and diffusion of analytes, demonstrating the compound's potential in developing chemosensors (Sun et al., 2015).

Future Directions

The future directions for research on Tert-butyl N-(5-cyano-1,2-oxazol-3-yl)carbamate and similar compounds could involve further exploration of their synthesis methods, chemical properties, and potential applications in various fields such as pharmaceuticals and industrial chemistry. Given the wide range of biological activities of oxazole derivatives, there is also potential for further investigation into their biological activities and mechanisms of action .

properties

IUPAC Name

tert-butyl N-(5-cyano-1,2-oxazol-3-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O3/c1-9(2,3)14-8(13)11-7-4-6(5-10)15-12-7/h4H,1-3H3,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBBAORSTNSIMEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NOC(=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl N-(5-cyano-1,2-oxazol-3-yl)carbamate

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